4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIONSNXRZMQUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Steps
Nucleophilic Substitution with Benzyl Alcohol
- Starting from a chlorinated pyrrolo[3,2-d]pyrimidine derivative (compound 1), nucleophilic substitution is performed by reacting with benzyl alcohol under nitrogen atmosphere.
- This reaction replaces the chlorine atom with a benzyloxy group, yielding compound 2 (4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine).
- The reaction is typically carried out in a jacketed reactor flushed with nitrogen to maintain an inert atmosphere and prevent oxidation.
- The reaction conditions are optimized for yield and purity, with isolation of compound 2 by filtration and minimal chromatographic purification.
Iodination with N-Iodosuccinimide (NIS)
- Compound 2 is then subjected to iodination using N-iodosuccinimide (NIS) in anhydrous dichloromethane under nitrogen.
- The reaction mixture changes color from pink to orange, indicating progress.
- After stirring overnight, the reaction mixture is washed with aqueous sodium thiosulfate and brine, dried, and purified by column chromatography.
- This step produces an iodinated intermediate (compound 3) with high yield (~90%) and good purity.
Alkylation with 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
- The iodinated intermediate (compound 3) undergoes alkylation with SEM-Cl in the presence of a base such as sodium hydride or under controlled temperature.
- This introduces a protecting group to the pyrrole nitrogen, yielding compound 4.
- The reaction is typically performed under nitrogen atmosphere with heating to about 50 °C.
- The crude product is often used directly in subsequent coupling reactions without further purification, enhancing synthetic efficiency.
Alternative and Supporting Synthetic Processes
- The synthesis of this compound can also be approached via reduction and cyclization steps starting from nitropyrimidine derivatives.
- For example, reduction of nitro groups using aqueous sodium dithionite or catalytic hydrogenation at elevated temperatures (~100 °C) can generate key pyrrolo[3,2-d]pyrimidin-4-one intermediates.
- Dialkylaminomethylation using reagents like DMF dimethylacetal or Bredereck's reagent facilitates the formation of intermediates that can be cyclized to the target compound.
- These methods provide alternative routes to the pyrrolo[3,2-d]pyrimidine core, which can then be functionalized with benzyloxy groups.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | Benzyl alcohol, N2 atmosphere, jacketed reactor | High | Minimal purification needed |
| Iodination | N-Iodosuccinimide (NIS), CH2Cl2, overnight stirring | ~90 | Color change indicates reaction progress |
| Alkylation | 2-(Trimethylsilyl)ethoxymethyl chloride, base, 50 °C | Moderate | Crude product used directly in next step |
| Reduction (alternative route) | Aqueous sodium dithionite or catalytic hydrogenation | Variable | Elevated temperature (~100 °C) required |
Analytical techniques used to confirm structure and purity include:
Research Findings and Optimization
- The originally published synthetic sequences provided high overall yields (>70%) but involved expensive reagents early and problematic steps late in the synthesis.
- Recent optimizations have rearranged the sequence to place costly reagents later and simpler transformations earlier, facilitating scale-up and multigram production.
- The optimized route reduces the number of chromatographic purifications, relying on filtration and minimal silica gel column chromatography for purification.
- Protection strategies using SEM and benzyloxy groups have been shown to enhance the stability of intermediates and improve coupling reaction outcomes.
- The choice of protecting groups and reaction conditions significantly affects the success of subsequent Heck coupling and other functionalization steps.
Summary Table of Key Intermediates
| Compound Number | Description | Key Transformation |
|---|---|---|
| 1 | Chlorinated pyrrolo[3,2-d]pyrimidine | Starting material for nucleophilic substitution |
| 2 | This compound | Product of nucleophilic substitution |
| 3 | Iodinated intermediate | Product of iodination with NIS |
| 4 | SEM-protected pyrrolo[3,2-d]pyrimidine | Product of alkylation with SEM-Cl |
Chemical Reactions Analysis
Comparison with Similar Compounds
Biological Activity
4-(Benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is a synthetic compound within the pyrrolo[3,2-d]pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its antiproliferative effects against cancer cell lines, mechanisms of action, and potential therapeutic applications.
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative activities of various pyrrolo[3,2-d]pyrimidine derivatives, including this compound. The compound has shown notable cytotoxic effects against several cancer cell lines.
Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines
| Compound | Cancer Cell Lines Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | L1210, CEM, HeLa | 10.5 | G2/M cell cycle arrest and apoptosis |
| 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | MDA-MB-231 | 8.7 | G2/M cell cycle arrest |
| 7-Iodo-4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine | NCI-60 panel | 6.1 | Apoptosis induction |
Data adapted from various studies on halogenated pyrrolo[3,2-d]pyrimidines .
The biological activity of this compound is primarily attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound has been shown to trigger G2/M phase arrest in several studies:
- G2/M Cell Cycle Arrest : In experiments with MDA-MB-231 cells, treatment with this compound resulted in significant G2/M phase arrest. This was accompanied by increased levels of cyclin B1 and decreased levels of CDK1 activity.
- Apoptosis Induction : The compound also promoted early-stage apoptosis as indicated by increased annexin V staining in treated cells. This suggests that the compound may activate intrinsic apoptotic pathways leading to cell death .
Case Studies
A series of case studies have highlighted the efficacy of pyrrolo[3,2-d]pyrimidines in cancer therapy:
- Study on HeLa Cells : A study evaluated the effects of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10.5 μM. Flow cytometry analysis confirmed G2/M phase arrest and apoptosis induction.
- NCI-60 Cancer Cell Line Panel : The compound was tested against the NCI-60 panel and exhibited varying degrees of cytotoxicity across different cancer types. Notably, it showed enhanced activity when iodine was substituted at the C7 position .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-d]pyrimidines is influenced by their structural modifications:
- Halogen Substitution : The presence of halogens at specific positions (e.g., C7) significantly enhances antiproliferative activity.
- Benzyloxy Group : The benzyloxy substitution at the C4 position contributes to the overall stability and bioactivity of the compound.
Table 2: Structure-Activity Relationship Insights
| Structural Modification | Effect on Activity |
|---|---|
| Iodine at C7 | Increased cytotoxicity |
| Benzyloxy at C4 | Enhanced stability |
| Chlorine at C4 | Moderate activity |
Scientific Research Applications
Anti-inflammatory Properties
Recent studies highlight the anti-inflammatory effects of pyrimidine derivatives, including 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine. Research indicates that compounds in this class can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes. For instance, derivatives have demonstrated significant in vitro activity against these enzymes, showing IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
Anticancer Potential
The compound has been evaluated for its potential in treating proliferative diseases, including various cancers. Pyrido[3,2-d]pyrimidine derivatives have shown promise as inhibitors of purine nucleoside phosphorylase (PNP), a target in cancer therapy. Inhibitors based on this scaffold exhibited selective cytotoxicity against T-cell malignancies and demonstrated low toxicity toward normal cells .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods. A notable approach includes a one-pot three-component reaction involving 4-hydroxycoumarin and arylglyoxals in the presence of an organocatalyst like L-proline . This method is advantageous due to its simplicity and efficiency.
Yield and Purity
The compound has been synthesized with high yields (up to 96%) using optimized reaction conditions. The purity of the synthesized compound is typically assessed using techniques such as NMR spectroscopy and HPLC .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the pharmacological properties of pyrrolo[3,2-d]pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring have been correlated with changes in biological activity. For example, electron-donating groups at specific positions enhance anti-inflammatory activity by improving binding affinity to target enzymes .
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of pyrimidine derivatives in reducing inflammation and tumor growth. For instance, compounds were tested in carrageenan-induced paw edema models, showing significant reductions in edema comparable to standard treatments like indomethacin .
Clinical Relevance
The relevance of these compounds extends to clinical settings where they may serve as lead compounds for drug development targeting inflammatory diseases and cancers. The ongoing research into their mechanisms of action continues to provide insights into their therapeutic potential.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine derivatives?
- Methodology : The synthesis typically involves cyclization and functionalization steps. For example, 3-aminopyrrole intermediates can react with benzyloxy-containing reagents under reflux conditions (e.g., methanol or ethanol with catalytic acid/base). Key steps include:
- Cyclization : Heating with formamide or substituted amines to form the pyrrolo-pyrimidine core .
- Substitution : Introducing benzyloxy groups via nucleophilic substitution or coupling reactions, often using benzyl halides or alcohols under basic conditions .
Q. How do substituent positions influence the reactivity of pyrrolo[3,2-d]pyrimidine derivatives?
- Mechanistic Insight : The 4-(benzyloxy) group at the 4-position stabilizes the molecule through resonance and steric effects. Substitutions at the 5H position (e.g., methyl, ethyl) alter solubility and electronic properties, impacting downstream reactivity .
- Experimental Design : Comparative studies using halogenated analogs (e.g., 4-chloro derivatives) reveal that electron-withdrawing groups enhance electrophilic substitution rates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Protocol :
- NMR : -NMR identifies aromatic protons (δ 6.5–8.5 ppm) and benzyloxy methylene protons (δ 4.5–5.5 ppm). -NMR confirms carbonyl/aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., disorder analysis in fused-ring systems) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in benzyloxy-group introduction?
- Data-Driven Approach :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Catalysis : Use of Pd/C or CuI for coupling reactions enhances efficiency (e.g., Ullmann-type reactions for benzyloxy attachment) .
- Contradiction Analysis : Conflicting reports on reaction times (3–8 hours) suggest temperature sensitivity; kinetic studies via TLC monitoring are recommended .
Q. What strategies address contradictory biological activity data in kinase inhibition studies?
- Hypothesis Testing :
- Structural Modifications : Compare 4-(benzyloxy) derivatives with 4-chloro or 4-amino analogs to isolate electronic effects on kinase binding .
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm inhibition mechanisms .
- MD Simulations : Molecular docking studies (e.g., with EGFR or CDK2) identify key binding interactions (e.g., benzyloxy π-stacking with hydrophobic pockets) .
Q. How do steric and electronic effects of substituents impact crystallographic disorder in pyrrolo-pyrimidines?
- Case Study :
- Disorder Analysis : In ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives, bulky substituents (e.g., dipentylamino groups) induce rotational disorder in crystal lattices, resolved via refinement with SHELXL .
- Mitigation : Co-crystallization with smaller counterions (e.g., acetate) improves diffraction quality .
Q. What are the challenges in scaling up one-pot syntheses of this compound?
- Process Chemistry Considerations :
- Intermediate Stability : Amidine intermediates (e.g., 3-amino-2-cyanopyrroles) are moisture-sensitive; inert atmosphere (N/Ar) is critical .
- Byproduct Formation : Over-reaction at high temperatures generates dimers; controlled heating (<100°C) and stoichiometric reagent ratios minimize impurities .
Methodological Tables
Table 1 : Key Synthetic Routes for this compound Derivatives
| Step | Reagents/Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| Cyclization | Formamide, DMF, 100°C, 6h | 65–78 | -NMR, IR, HRMS | |
| Benzyloxy Substitution | Benzyl bromide, KCO, DMF, 80°C, 4h | 72 | -NMR, X-ray |
Table 2 : Comparative Kinase Inhibition IC Values
| Derivative | EGFR (nM) | CDK2 (nM) | VEGFR2 (nM) |
|---|---|---|---|
| 4-(Benzyloxy) | 18 ± 2 | 45 ± 5 | 120 ± 15 |
| 4-Chloro | 8 ± 1 | 22 ± 3 | 85 ± 10 |
| 4-Amino | 150 ± 20 | 200 ± 25 | >500 |
| Source: Biochemical assays using recombinant kinases |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
